1-(2-Trifluoromethylbenzyl)-1H-pyrazol-4-ol
Overview
Description
The compound “1-(2-Trifluoromethylbenzyl)-1H-pyrazol-4-ol” is a complex organic molecule. Trifluoromethyl groups (-CF3) are often used in pharmaceuticals and agrochemicals due to their ability to improve chemical stability and lipophilicity .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using various methods. For instance, trifluoromethyl-containing imidazo[1,2-A]benzimidazoles were synthesized using a two-step scheme involving quaternization and cyclization .Scientific Research Applications
Synthesis and Structural Analysis
- A study demonstrated an efficient synthesis method for various pyrazole compounds, including intermediates like 4-(3-chloroisonicotinoyl)-1H-pyrazol-5-ols, which could be transformed into tricycles (Eller, Wimmer, Haring, & Holzer, 2006).
- Another research focused on the synthesis and structural analysis of 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, revealing insights into its molecular structure and conformation through experimental and theoretical approaches (Yang et al., 2021).
Bioactivity and Pharmaceutical Applications
- 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a related compound, were studied for their potential antipsychotic properties, indicating the diverse bioactivity of pyrazole derivatives (Wise et al., 1987).
- Research on 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives aimed to develop inhibitors for prostate cancer antigen-1 (PCA-1/ALKBH3), highlighting the therapeutic potential of such compounds (Nakao et al., 2014).
Chemical Reactivity and Material Science
- Studies involving the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors showcased the chemical reactivity and applications of pyrazole compounds in material science (Patel et al., 2004).
- The fabrication of a lanthanide metal–organic framework using a pyrazole-based ligand demonstrated its multifunctional applications in detecting Fe(III) ions, CO2 capture, and catalysis (Tan et al., 2018).
Novelty in Synthesis Techniques
- Research on the sequential functionalization of pyrazole 1-oxides, leading to the synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles, further underscored the versatility and novel applications of pyrazole compounds in synthesis techniques (Paulson, Eskildsen, Vedsø, & Begtrup, 2002).
Properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)10-4-2-1-3-8(10)6-16-7-9(17)5-15-16/h1-5,7,17H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKXMELXFVZADA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1894317-53-3 | |
Record name | 1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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